molecular formula C20H18N2O2 B1241967 4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide

4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide

Cat. No.: B1241967
M. Wt: 318.4 g/mol
InChI Key: XOOXMKYGJFEMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthalenyl)acetic acid [[amino-(4-methylphenyl)methylidene]amino] ester is a member of naphthalenes.

Scientific Research Applications

Anticancer Evaluation

One study involved the synthesis of derivatives including 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, which were evaluated for their anticancer potential. These compounds demonstrated moderate activity against breast cancer cell lines, highlighting their potential in oncology research (Salahuddin et al., 2014).

Photochemical Reactions

Another area of interest has been the photochemical reactions of related compounds. For instance, the study of N-methyl-1,2-naphthalenedicarboximide with alkenes revealed the formation of naphthazepinediones, indicating a potential for development in photochemical applications (Kubo et al., 1986).

Reverse Transcriptase Inhibitors

Compounds related to 4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide, like dihydro(alkylthio)(naphthylmethyl)oxopyrimidines, have been synthesized and tested as inhibitors of HIV-1, highlighting their potential in antiviral therapy (Mai et al., 1997).

Molecular Structure and Analysis

Further research has been done to understand the molecular structure and behavior of similar compounds. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and analyzed using various spectroscopic methods, providing insights into its molecular structure and properties (Sarojini et al., 2012).

Luminescence and Aggregation Properties

The luminescent properties and aggregation behavior of naphthalimide derivatives connected to benzoic acid chloride have been studied, indicating potential applications in materials science and photonics (Srivastava et al., 2017).

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-naphthalen-1-ylacetate

InChI

InChI=1S/C20H18N2O2/c1-14-9-11-16(12-10-14)20(21)22-24-19(23)13-17-7-4-6-15-5-2-3-8-18(15)17/h2-12H,13H2,1H3,(H2,21,22)

InChI Key

XOOXMKYGJFEMFJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CC3=CC=CC=C32)/N

SMILES

CC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CC3=CC=CC=C32)N

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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